

Technical Guide: 3-Octylpiperidine Hydrochloride[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Octylpiperidine hydrochloride

CAS No.: 1864060-31-0

Cat. No.: B1432917

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Executive Summary

3-Octylpiperidine hydrochloride (CAS: 134278-82-3 for free base) is a functionalized heterocyclic building block characterized by a saturated piperidine ring substituted with an eight-carbon alkyl chain at the meta (C3) position.[1] This amphiphilic structure combines a polar, basic secondary amine headgroup with a lipophilic octyl tail, making it a valuable scaffold in medicinal chemistry and material science.

It is primarily utilized as a lipophilic intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, ion channel blockers, and antimicrobial agents. Its surfactant-like properties also lend utility in corrosion inhibition and the development of self-assembling nanomaterials.

Chemical Identity & Physicochemical Properties[3] [4][5][6][7][8][9]

Nomenclature & Identifiers

Property	Detail
IUPAC Name	3-Octylpiperidine hydrochloride
Common Name	3-n-Octylpiperidine HCl
CAS Number (Free Base)	134278-82-3
CAS Number (Precursor)	58069-37-7 (3-Octylpyridine)
Molecular Formula	C ₁₃ H ₂₇ N[1][2][3][4][5][6][7][8] · HCl
Molecular Weight	233.82 g/mol (Salt); 197.36 g/mol (Free Base)
SMILES	CCCCCCCC1CCNCC1.Cl

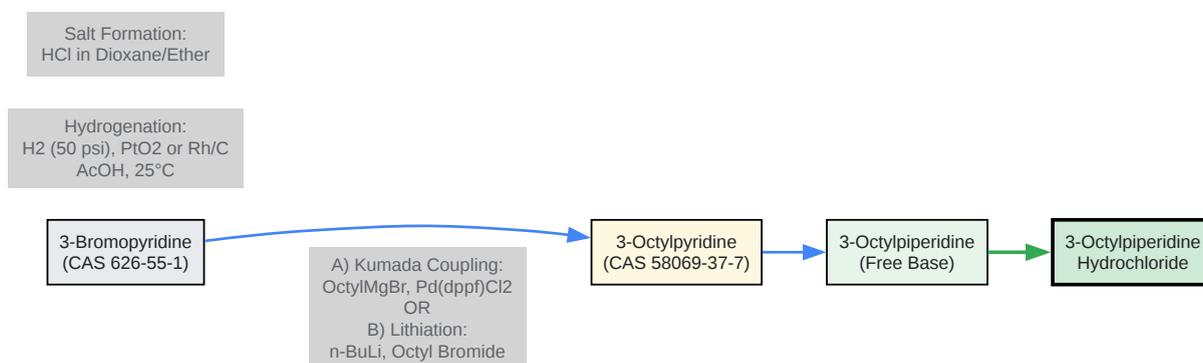
Physicochemical Specifications

Parameter	Value (Predicted/Typical)
Appearance	White to off-white crystalline solid (HCl salt)
Solubility	Soluble in water, ethanol, DMSO; Free base soluble in DCM, ether
pKa (Conjugate Acid)	~10.8–11.2 (Typical for dialkylamines)
LogP (Free Base)	~4.5 (High lipophilicity)
H-Bond Donors/Acceptors	2 / 1

Synthesis & Manufacturing Protocols

The synthesis of **3-octylpiperidine hydrochloride** typically proceeds through the reduction of its aromatic precursor, 3-octylpyridine. This approach ensures regiochemical purity, as the alkyl chain is installed on the pyridine ring prior to saturation.

Synthetic Pathway Visualization (DOT)



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Figure 1: Synthetic route from 3-bromopyridine to 3-octylpiperidine HCl via cross-coupling and catalytic hydrogenation.

Detailed Experimental Protocol

Stage 1: Synthesis of 3-Octylpyridine (Precursor)

Rationale: Direct alkylation of piperidine at C3 is difficult due to lack of activation. Alkylating the pyridine ring first utilizes the aromatic stability and established cross-coupling chemistry.

- Reagents: 3-Bromopyridine (1.0 eq), 1-Octylmagnesium bromide (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), THF (anhydrous).
- Procedure:
 - Under N₂ atmosphere, dissolve 3-bromopyridine and catalyst in dry THF.
 - Add Grignard reagent dropwise at 0°C to prevent homocoupling.
 - Reflux for 12–16 hours.
 - Quench with NH₄Cl(aq), extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).

- Validation: ^1H NMR should show aromatic pyridine protons (7.0–8.5 ppm) and the alkyl chain.

Stage 2: Catalytic Hydrogenation to 3-Octylpiperidine

Rationale: Reduction of the pyridine ring requires high pressure or active catalysts (PtO_2 or Rh/C) under acidic conditions to prevent catalyst poisoning by the amine product.

- Reagents: 3-Octylpyridine, PtO_2 (Adams' catalyst, 5 wt%) or 5% Rh/C , Glacial Acetic Acid.
- Procedure:
 - Dissolve 3-octylpyridine in acetic acid in a hydrogenation vessel (Parr shaker).
 - Add catalyst carefully (pyrophoric risk).
 - Pressurize with H_2 (40–60 psi) and agitate at RT for 24 hours.
 - Filter through Celite to remove catalyst.
 - Concentrate filtrate. Basify with NaOH ($\text{pH} > 12$) and extract with DCM to obtain the free base.

Stage 3: Hydrochloride Salt Formation

- Procedure:
 - Dissolve the free base oil in diethyl ether or ethanol.
 - Add 4M HCl in dioxane dropwise at 0°C .
 - A white precipitate (3-Octylpiperidine HCl) forms immediately.
 - Filter, wash with cold ether, and dry under vacuum.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed:

- ^1H NMR (DMSO-d_6 or D_2O):

- δ 0.85 (t, 3H): Terminal methyl group of the octyl chain.
- δ 1.20–1.40 (m, 14H): Methylene envelope of the octyl chain and piperidine ring C4/C5.
- δ 2.60–3.20 (m, 4H): Protons adjacent to Nitrogen (C2 and C6). In the HCl salt, these shift downfield due to the positive charge on nitrogen.
- δ 8.5–9.5 (br s, 1-2H): Ammonium protons (NH_2^+), exchangeable with D_2O .
- Mass Spectrometry (ESI+):
 - $[\text{M}+\text{H}]^+$: m/z ~198.2 (corresponding to the protonated free base).

Applications in Drug Development & Research[7] Medicinal Chemistry Scaffold

3-Octylpiperidine serves as a "lipophilic amine" motif. The C3-substitution pattern induces chirality (creating enantiomers R and S), which allows for the exploration of stereoselective binding pockets in receptors.

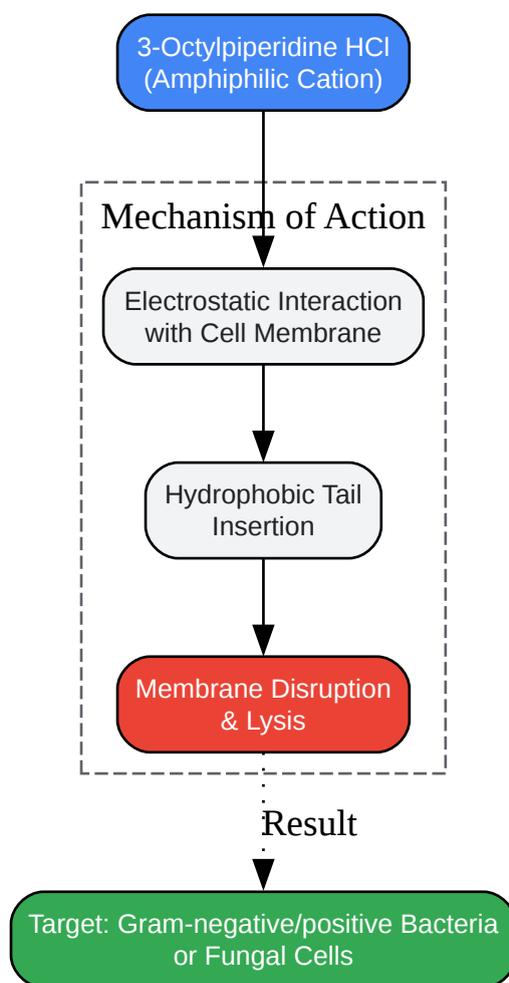
- GPCR Ligands: The octyl chain can penetrate hydrophobic pockets in dopamine or serotonin receptors, while the amine forms a salt bridge with aspartate residues in the binding site.
- Ion Channel Blockers: Long-chain alkyl amines are known to block Na^+ and Ca^{2+} channels, potentially offering anesthetic or anticonvulsant activity.

Antimicrobial & Surfactant Research

The amphiphilic nature of 3-octylpiperidine HCl mimics natural cationic surfactants and alkaloids (e.g., solenopsins from fire ants).

- Mechanism: The cationic head binds to the negatively charged bacterial cell membrane, while the octyl tail inserts into the lipid bilayer, causing disruption and cell death.
- Biofilm Inhibition: Studies on analogous 3-alkylpyridinium salts suggest efficacy in preventing biofilm formation on medical devices.

Biological Activity Workflow (DOT)



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Figure 2: Proposed mechanism of action for antimicrobial activity of 3-octylpiperidine derivatives.

Handling, Stability, and Safety

- Storage: Hygroscopic solid. Store in a desiccator at room temperature or 4°C.
- Stability: Stable under normal conditions.[7] Avoid strong oxidizing agents.
- Safety:
 - GHS Classification: Warning (Irritant).
 - H315/H319: Causes skin and serious eye irritation.

- H335: May cause respiratory irritation.
- Handling: Use fume hood, wear nitrile gloves and safety glasses.

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- To cite this document: BenchChem. [Technical Guide: 3-Octylpiperidine Hydrochloride[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1432917#3-octylpiperidine-hydrochloride-chemical-structure>]

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